molecular formula C19H16N2O2 B4949946 3,4-dihydroquinolin-1(2H)-yl(4-hydroxyquinolin-3-yl)methanone

3,4-dihydroquinolin-1(2H)-yl(4-hydroxyquinolin-3-yl)methanone

Cat. No.: B4949946
M. Wt: 304.3 g/mol
InChI Key: CITRILYPXHATHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydroquinolin-1(2H)-yl(4-hydroxyquinolin-3-yl)methanone is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroquinolin-1(2H)-yl(4-hydroxyquinolin-3-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxyquinoline with a suitable aldehyde or ketone, followed by cyclization to form the dihydroquinoline ring. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroquinolin-1(2H)-yl(4-hydroxyquinolin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a quinone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4-dihydroquinolin-1(2H)-yl(4-hydroxyquinolin-3-yl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure with diverse biological activities.

    4-Hydroxyquinoline: Known for its antimicrobial properties.

    Dihydroquinoline: Often used in the synthesis of pharmaceuticals.

Uniqueness

3,4-Dihydroquinolin-1(2H)-yl(4-hydroxyquinolin-3-yl)methanone is unique due to its combination of dihydroquinoline and hydroxyquinoline moieties, which may confer distinct chemical and biological properties compared to its individual components.

Properties

IUPAC Name

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-18-14-8-2-3-9-16(14)20-12-15(18)19(23)21-11-5-7-13-6-1-4-10-17(13)21/h1-4,6,8-10,12H,5,7,11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITRILYPXHATHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CNC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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